1-[(2,4-Dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a benzimidazole core, which is known for its diverse pharmacological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalent, such as trimethyl orthoformate.
Introduction of the Pyrido Group: The pyrido group is introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Anilino Group: The anilino group is attached via a nucleophilic substitution reaction, where the aniline derivative reacts with the benzimidazole core.
Addition of the Cyanide Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
1-(2,4-Dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar pharmacological activities.
Pyrido[1,2-a]benzimidazole Derivatives: These compounds have a similar structure and are studied for their potential biological activities.
Anilino Derivatives: These compounds contain the anilino group and are used in various chemical and biological applications.
The uniqueness of 1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a][1,3]benzimidazol-4-yl cyanide lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C21H18N4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(2,4-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C21H18N4/c1-13-8-9-17(15(3)10-13)23-20-11-14(2)16(12-22)21-24-18-6-4-5-7-19(18)25(20)21/h4-11,23H,1-3H3 |
InChI Key |
CXAHRUZGUZQFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C)C |
Origin of Product |
United States |
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